molecular formula C16H22N4 B12720588 N,N'-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine CAS No. 84859-22-3

N,N'-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine

Cat. No.: B12720588
CAS No.: 84859-22-3
M. Wt: 270.37 g/mol
InChI Key: CDOROLSAXFLVQS-UHFFFAOYSA-N
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Description

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine is a chemical compound known for its unique structure and properties It consists of a benzenediamine core with two pyrrolidinylidene groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with 1-methyl-2-pyrrolidinylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol or methanol, and catalysts such as palladium or platinum.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzoquinone, while reduction may produce N,N’-Bis(1-methyl-2-pyrrolidinyl)-1,4-benzenediamine.

Scientific Research Applications

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,2-ethanediamine
  • N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,3-propanediamine

Uniqueness

N,N’-Bis(1-methyl-2-pyrrolidinylidene)-1,4-benzenediamine stands out due to its unique benzenediamine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

84859-22-3

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

1-methyl-N-[4-[(1-methylpyrrolidin-2-ylidene)amino]phenyl]pyrrolidin-2-imine

InChI

InChI=1S/C16H22N4/c1-19-11-3-5-15(19)17-13-7-9-14(10-8-13)18-16-6-4-12-20(16)2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

CDOROLSAXFLVQS-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC2=CC=C(C=C2)N=C3CCCN3C

Origin of Product

United States

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